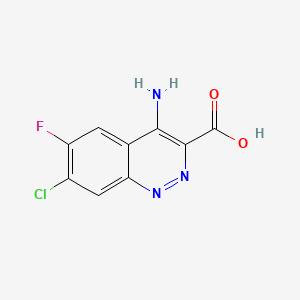
3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate
描述
3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate is a chemical compound with the molecular formula C(_9)H(_5)ClFN(_3)O(_2)·H(_2)O This compound is notable for its structural complexity, featuring a cinnoline core substituted with amino, chloro, and fluoro groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate typically involves multi-step organic reactions. One common method starts with the preparation of the cinnoline core, followed by selective functionalization:
Formation of the Cinnoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The amino, chloro, and fluoro groups are introduced through electrophilic substitution reactions. For example, chlorination can be performed using thionyl chloride, while fluorination might involve the use of fluorinating agents like diethylaminosulfur trifluoride.
Hydration: The final step involves the hydration of the compound, which can be achieved by crystallizing the product from water or aqueous solvents.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can target the cinnoline ring or the substituents, potentially leading to the formation of dihydrocinnoline derivatives.
Substitution: The chloro and fluoro groups can be substituted by nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution reactions can produce a wide range of functionalized cinnolinecarboxylic acids.
科学研究应用
Chemistry
In chemistry, 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In the field of biology and medicine, this compound is investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of infections or cancer.
Industry
In industry, the compound’s properties are explored for applications in materials science. For instance, its derivatives might be used in the development of new polymers or as intermediates in the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate involves its interaction with specific molecular targets. The amino, chloro, and fluoro groups can form hydrogen bonds, halogen bonds, and other interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways depend on the specific biological context and the target molecules involved.
相似化合物的比较
Similar Compounds
4-Amino-7-chloro-6-fluoroquinoline: Similar in structure but lacks the carboxylic acid group.
3-Cinnolinecarboxylic acid, 4-amino-6-fluoro-7-methyl-: Similar but with a methyl group instead of a chlorine atom.
4-Amino-7-chloro-6-fluoroquinazoline: Similar core structure but with a different ring system.
Uniqueness
3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate is unique due to its specific combination of substituents and the presence of a hydrate form. This combination of features can lead to distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
属性
IUPAC Name |
4-amino-7-chloro-6-fluorocinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN3O2/c10-4-2-6-3(1-5(4)11)7(12)8(9(15)16)14-13-6/h1-2H,(H2,12,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWIOQDKLWKZGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)Cl)N=NC(=C2N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166734 | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159831-73-9 | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159831739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-6-fluoro-, hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


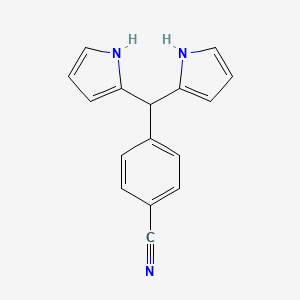
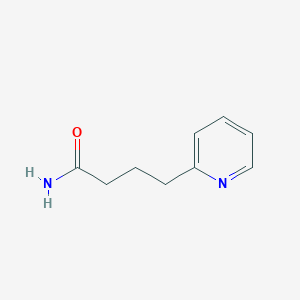
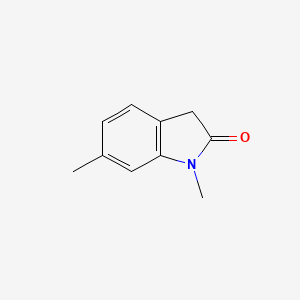
![5-Methylene-tetrahydro-cyclopenta[c]furan-1,3-dione](/img/structure/B3348156.png)
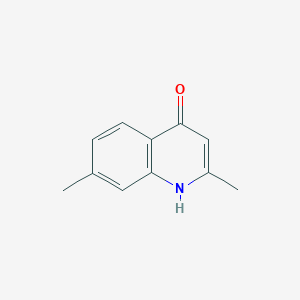
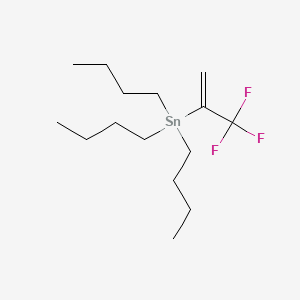
![1,3-dimethylchromeno[4,3-b]pyrrol-4(1H)-one](/img/structure/B3348175.png)
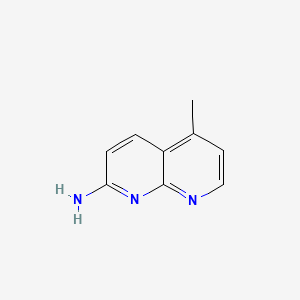


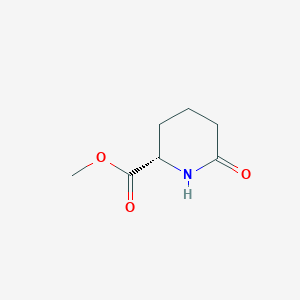
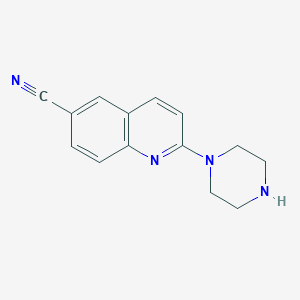
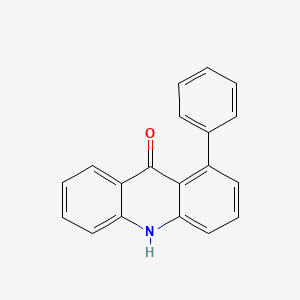
![Pyrrolo[1,2-a]quinoxalin-4(5H)-one, 8-chloro-](/img/structure/B3348225.png)
